molecular formula C15H23NO5 B13418533 Glyco-amphetamine

Glyco-amphetamine

Cat. No.: B13418533
M. Wt: 297.35 g/mol
InChI Key: SGWHGUIQACNBIX-XPMBSJARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyco-amphetamine, also known as N-(alpha-Methylphenethyl)-D-Glucopyranosylamine, is a compound that combines the stimulant properties of amphetamine with the glycosylation of glucose. This unique structure allows it to interact with various biological systems in distinctive ways. This compound is of interest in both scientific research and potential therapeutic applications due to its multifaceted effects on the central nervous system and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glyco-amphetamine typically involves the glycosylation of amphetamine. One common method is the reaction of amphetamine with a glucosyl donor under acidic or enzymatic conditions. The reaction can be catalyzed by glycosyltransferases or chemical catalysts to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation processes using bioreactors equipped with immobilized enzymes. These methods ensure high yield and purity of the product. The reaction conditions are optimized to maintain the stability of both the amphetamine and glucose moieties .

Chemical Reactions Analysis

Types of Reactions: Glyco-amphetamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, nitroso compounds, and N-substituted glyco-amphetamines .

Scientific Research Applications

Glyco-amphetamine has a wide range of applications in scientific research:

Mechanism of Action

Glyco-amphetamine exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Glyco-amphetamine can be compared with other similar compounds such as:

Uniqueness: this compound’s uniqueness lies in its glycosylation, which modifies its pharmacokinetic and pharmacodynamic properties, potentially reducing its abuse potential while retaining its therapeutic effects .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(1-phenylpropan-2-ylamino)oxane-3,4,5-triol

InChI

InChI=1S/C15H23NO5/c1-9(7-10-5-3-2-4-6-10)16-15-14(20)13(19)12(18)11(8-17)21-15/h2-6,9,11-20H,7-8H2,1H3/t9?,11-,12-,13+,14-,15?/m1/s1

InChI Key

SGWHGUIQACNBIX-XPMBSJARSA-N

Isomeric SMILES

CC(CC1=CC=CC=C1)NC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(CC1=CC=CC=C1)NC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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